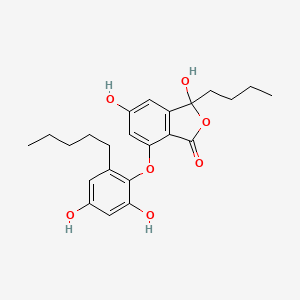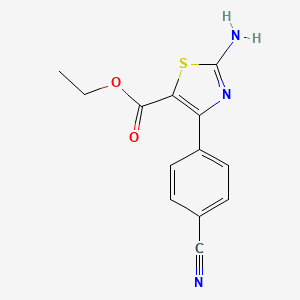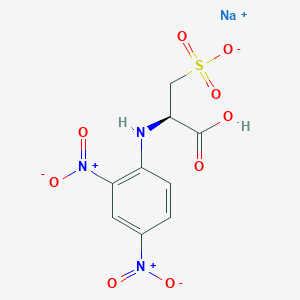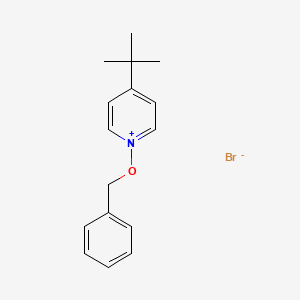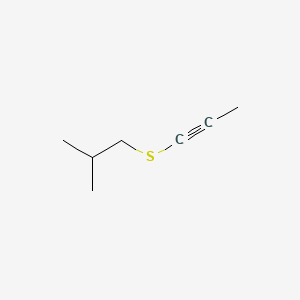
1-Propyne, 1-((2-methylpropyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-prop-1-ynylsulfanyl-propane is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a prop-1-ynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-prop-1-ynylsulfanyl-propane typically involves the reaction of 2-methylpropane-1-thiol with propyne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-prop-1-ynylsulfanyl-propane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-prop-1-ynylsulfanyl-propane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-1-prop-1-ynylsulfanyl-propane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-prop-1-ynylsulfanyl-butane
- 2-Methyl-1-prop-1-ynylsulfanyl-ethane
- 2-Methyl-1-prop-1-ynylsulfanyl-pentane
Uniqueness
2-Methyl-1-prop-1-ynylsulfanyl-propane is unique due to its specific combination of a sulfanyl group and an alkyne chain. This combination imparts distinct chemical reactivity and potential applications that differ from its analogs. The presence of the alkyne group allows for additional functionalization and the formation of complex molecular architectures.
Propriétés
Numéro CAS |
56444-80-5 |
|---|---|
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
2-methyl-1-prop-1-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h7H,6H2,1-3H3 |
Clé InChI |
MTNSEVRHOHANSK-UHFFFAOYSA-N |
SMILES canonique |
CC#CSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


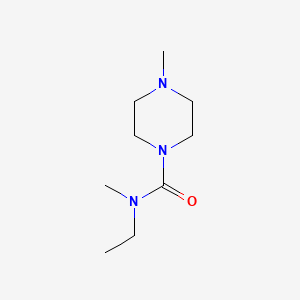
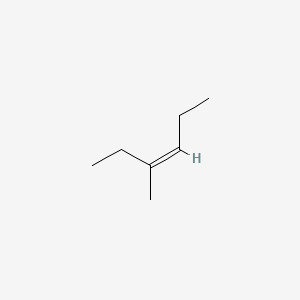
![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
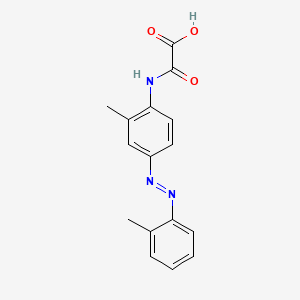
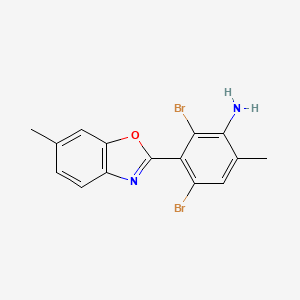
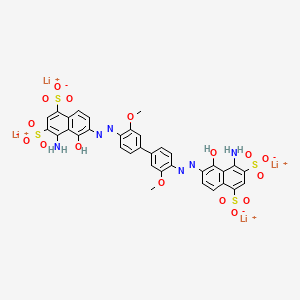
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
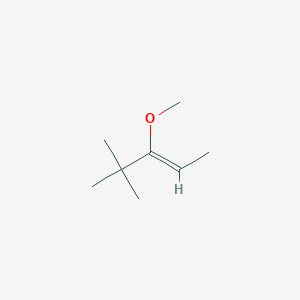
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
